molecular formula C7H9N3 B12341768 1H-Imidazole-1-propanenitrile,2-ethyl-

1H-Imidazole-1-propanenitrile,2-ethyl-

Cat. No.: B12341768
M. Wt: 135.17 g/mol
InChI Key: BCFRRFKHRJSWTQ-UHFFFAOYSA-N
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Description

1H-Imidazole-1-propanenitrile,2-ethyl- is a chemical compound with the molecular formula C9H13N3. It is also known by other names such as 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile. This compound is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The presence of the nitrile group (–C≡N) attached to the propanenitrile moiety adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1H-Imidazole-1-propanenitrile,2-ethyl- typically involves a two-step process:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-propanenitrile,2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst.

    Nucleophiles: Ammonia (NH3), amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce amines .

Scientific Research Applications

1H-Imidazole-1-propanenitrile,2-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-propanenitrile,2-ethyl- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the nitrile group can participate in nucleophilic addition reactions, contributing to its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole-1-propanenitrile,2-ethyl- stands out due to its unique combination of the imidazole ring and the nitrile group. This combination imparts distinct chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-(2-methyl-1H-imidazol-5-yl)propanenitrile

InChI

InChI=1S/C7H9N3/c1-5(3-8)7-4-9-6(2)10-7/h4-5H,1-2H3,(H,9,10)

InChI Key

BCFRRFKHRJSWTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)C(C)C#N

Origin of Product

United States

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